molecular formula C12H13F3N2O B2907819 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine CAS No. 2058442-01-4

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine

Cat. No.: B2907819
CAS No.: 2058442-01-4
M. Wt: 258.244
InChI Key: KFAWFIOOLQGHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of 4-iodopyridine, followed by a coupling reaction with piperidine .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine is unique due to the combination of the trifluoromethyl group, piperidine ring, and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

pyridin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-7-17(8-4-10)11(18)9-1-5-16-6-2-9/h1-2,5-6,10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAWFIOOLQGHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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